molecular formula C20H17ClN2O4S B4195257 N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide

N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide

Cat. No. B4195257
M. Wt: 416.9 g/mol
InChI Key: CLFBYRMBNGDBPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a ligand-gated ion channel that is involved in the regulation of various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including neuropathic pain, multiple sclerosis, and cancer.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is a selective antagonist of the P2X7 receptor, which is a member of the P2X family of purinergic receptors. This receptor is activated by the binding of extracellular ATP, which leads to the opening of a cation-selective channel and the influx of calcium ions into the cell. Activation of the P2X7 receptor is involved in various physiological processes, including inflammation, pain, and immune response. This compound blocks the binding of ATP to the P2X7 receptor, thereby inhibiting its activation and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and multiple sclerosis. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro. This compound has also been shown to have immunomodulatory effects, as it has been shown to reduce the release of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide is its selectivity for the P2X7 receptor, which allows for specific targeting of this receptor in various disease states. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and low toxicity. However, one of the limitations of this compound is its relatively low potency, which may limit its efficacy in certain disease states.

Future Directions

There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide. One area of interest is the potential use of this compound in combination with other drugs for the treatment of various diseases, including neuropathic pain and cancer. Additionally, further studies are needed to elucidate the exact mechanisms of action of this compound and its downstream signaling pathways. Finally, the development of more potent and selective P2X7 receptor antagonists may lead to improved therapeutic efficacy in various disease states.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, this compound has been shown to have analgesic effects in animal models of neuropathic pain. It has also been shown to have anti-inflammatory effects in animal models of multiple sclerosis and rheumatoid arthritis. Additionally, this compound has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(3-chloro-4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4S/c1-27-19-12-11-14(13-17(19)21)22-20(24)16-9-5-6-10-18(16)23-28(25,26)15-7-3-2-4-8-15/h2-13,23H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFBYRMBNGDBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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